molecular formula C9H12O2 B076546 2-(3-Methylphenoxy)ethanol CAS No. 13605-19-1

2-(3-Methylphenoxy)ethanol

Cat. No.: B076546
CAS No.: 13605-19-1
M. Wt: 152.19 g/mol
InChI Key: FDBXUXVQIOQYIX-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)ethanol is an organic compound with the molecular formula C₉H₁₂O₂. It is a colorless to almost colorless liquid with a faint aromatic odor. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is often used as an intermediate in the synthesis of other chemical compounds and has notable properties that make it valuable in scientific research.

Scientific Research Applications

2-(3-Methylphenoxy)ethanol has a wide range of applications in scientific research:

Future Directions

While specific future directions for 2-(3-Methylphenoxy)ethanol are not mentioned in the search results, it’s worth noting that phenol derivatives, which this compound is a part of, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . This suggests that there could be future research and development opportunities in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(3-Methylphenoxy)ethanol can be synthesized through the reaction of m-cresol with 2-bromoethanol. The reaction typically involves the use of a base such as potassium hydroxide to deprotonate the m-cresol, followed by nucleophilic substitution with 2-bromoethanol. The reaction conditions generally include heating the mixture to a temperature range of 95-100°C to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is designed to be efficient and environmentally friendly, with high yields. The use of continuous flow reactors and optimized reaction conditions can enhance the production efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methylphenoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Comparison with Similar Compounds

    2-Phenoxyethanol: Similar in structure but lacks the methyl group on the aromatic ring.

    3-Methylphenoxyacetic acid: An oxidized derivative of 2-(3-Methylphenoxy)ethanol.

    3-Methylphenoxyacetaldehyde: An intermediate formed during the oxidation of this compound.

Uniqueness: this compound is unique due to the presence of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with specific molecular targets and improve its efficacy in various applications .

Properties

IUPAC Name

2-(3-methylphenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBXUXVQIOQYIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065559
Record name Ethanol, 2-(3-methylphenoxy)-
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13605-19-1, 37281-57-5
Record name 2-(3-Methylphenoxy)ethanol
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Record name 2-(3-Tolyloxy)ethanol
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Record name 2-(m-Tolyloxy)ethanol
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Record name Ethanol, 2-(3-methylphenoxy)-
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Record name Ethanol, 2-(3-methylphenoxy)-
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Record name Poly(oxy-1,2-ethanediyl), α-(methylphenyl)-ω-hydroxy
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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